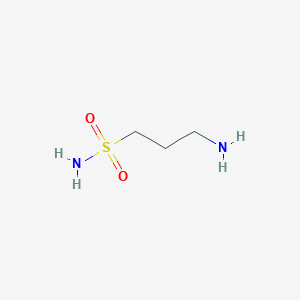

3-Aminopropane-1-sulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-aminopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGRYJSFEVUFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Sulfonamide Moiety in Medicinal Chemistry and Drug Discovery

The sulfonamide group is a vital component in the development of a wide array of therapeutic agents. ajchem-b.comwikipedia.org Its presence in a molecule can confer a range of biological activities, making it a privileged scaffold in drug design. ekb.eg

Historically, sulfonamides were among the first effective systemic antibacterial drugs, predating penicillin. wikipedia.org They function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is essential for the synthesis of folic acid. This bacteriostatic action prevents the growth and multiplication of bacteria. wikipedia.org

Beyond their antibacterial properties, sulfonamides are integral to drugs with diverse therapeutic applications, including:

Antiviral agents ajchem-b.com

Anticancer therapies scispace.com

Anti-inflammatory drugs scispace.com

Diuretics wikipedia.org

Anticonvulsants ajchem-b.com

Antidiabetic medications ajchem-b.com

The versatility of the sulfonamide moiety stems from its ability to form strong interactions with biological targets and its relative stability under physiological conditions. researchgate.netnih.gov

Role As an Impurity and Building Block in Pharmaceutical Synthesis

In the context of pharmaceutical manufacturing, 3-Aminopropane-1-sulfonamide can be considered from two perspectives: as a potential impurity and as a valuable building block.

As an impurity, it has been identified in the production of certain pharmaceutical compounds. For instance, it is listed as an impurity of Taurolidine. synzeal.comcleanchemlab.com The presence of such impurities needs to be carefully monitored and controlled to ensure the quality and safety of the final drug product.

Conversely, the chemical structure of this compound makes it a useful starting material, or building block, for the synthesis of more complex molecules. researchgate.net Its bifunctional nature, possessing both a primary amine and a sulfonamide group, allows for a variety of chemical transformations. This makes it a reagent for creating novel compounds with potential therapeutic activities. ontosight.ai For example, it can be used in the synthesis of various heterocyclic compounds and other derivatives for biological screening. researchgate.net

Overview of Current Research Trajectories for 3 Aminopropane 1 Sulfonamide and Its Derivatives

Established Synthetic Pathways for this compound

The synthesis of this compound is grounded in fundamental organic chemistry principles, primarily revolving around the formation of the robust sulfonamide bond.

Principles of Sulfonamide Synthesis via Sulfonyl Chlorides and Amines

The classical and most widely employed method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.neteurjchem.com This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction. researchgate.net

The general mechanism proceeds as follows:

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

This forms a tetrahedral intermediate.

A chloride ion is eliminated, and the base removes a proton from the nitrogen atom, yielding the stable sulfonamide.

This method is highly effective, though it necessitates the prior synthesis of the corresponding sulfonyl chloride, which can sometimes involve harsh and toxic reagents. researchgate.net The reactivity and stability of the sulfonyl chloride intermediate are significant factors that can present challenges. researchgate.net

Alternative Synthetic Routes and Their Mechanistic Implications

To circumvent the limitations associated with sulfonyl chlorides, alternative synthetic strategies have been developed. One notable method is the oxidative coupling of thiols and amines. rsc.org This approach avoids the need to pre-form a sulfonyl chloride. For instance, various alkyl and aryl thiols can react with aqueous ammonia (B1221849) in the presence of an oxidizing system like iodine/tert-butyl hydroperoxide (I₂/tBuOOH) to produce N-unsubstituted sulfonamides. rsc.org A plausible mechanism for this transformation involves the initial one-electron oxidation of the thiol to a thiyl radical, which then combines with ammonia and undergoes further oxidation to form the final sulfonamide product. rsc.org

Another innovative, copper-catalyzed one-pot method allows for the synthesis of sulfonamides directly from aryl carboxylic acids and amines. This process involves a decarboxylative chlorosulfonylation, followed by amination in the same reaction vessel, offering an efficient route from readily available starting materials. princeton.eduacs.org More recent developments include electrochemical oxidative coupling of thiols and amines, presenting a greener alternative by avoiding chemical oxidants. rsc.org

A specific method for preparing the related compound, 3-aminopropanesulfonic acid, involves reacting sodium sulfite (B76179) with acrylonitrile, followed by hydrogenation. google.com While this produces the sulfonic acid, modifications of this pathway could potentially be adapted to yield the sulfonamide.

Challenges and Solutions in Scalable Synthesis of this compound

Scaling up the synthesis of this compound for industrial production presents several challenges. The classical route using sulfonyl chlorides often involves corrosive and hazardous reagents like chlorosulfonic acid, which require careful handling and specialized equipment. benchchem.com Furthermore, controlling reaction parameters such as temperature is crucial to prevent side reactions and ensure purity. benchchem.com The stability of the sulfonyl chloride intermediate can also be a significant obstacle to wide utilization. researchgate.net

Solutions to these challenges are emerging from modern synthetic methodologies. One-pot reactions, which combine multiple synthetic steps without isolating intermediates, improve efficiency and reduce waste. princeton.eduacs.org The development of metal-catalyzed processes, such as copper-catalyzed couplings, offers milder reaction conditions and avoids harsh reagents. benchchem.com These methods can improve atom economy and are more environmentally benign. For large-scale synthesis, optimizing parameters like solvent choice (e.g., polar aprotic solvents to stabilize intermediates), temperature control, and purification techniques are critical for achieving high yield and purity. benchchem.com

| Synthetic Route | Key Reactants | Typical Conditions | Advantages | Challenges |

| Classical Synthesis | 3-Chloropropane-1-sulfonyl chloride, Ammonia | Base (e.g., Triethylamine), Organic Solvent | Well-established, generally high yield | Requires pre-synthesis of unstable/hazardous sulfonyl chloride researchgate.net |

| Oxidative Coupling | 3-Aminopropane-1-thiol, Ammonia | Oxidizing agent (e.g., I₂/tBuOOH) | Avoids sulfonyl chloride intermediate rsc.org | Use of strong oxidants, potential for side reactions rsc.org |

| Decarboxylative Sulfonylation | Carboxylic Acid Precursor, SO₂, Amine | Copper catalyst, Photochemical irradiation | Uses readily available starting materials, one-pot procedure princeton.eduacs.org | Requires specialized photochemical equipment |

This table provides a comparative overview of synthetic methodologies for sulfonamides, applicable to this compound.

Design and Synthesis of this compound Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a sulfonamide moiety, makes it a valuable scaffold for chemical derivatization.

Strategies for Functional Group Modification on the Propane (B168953) Backbone

The primary amino group and the sulfonamide group are the main sites for functional group modification. benchchem.com

Amino Group Modification : The primary amine can readily participate in a wide range of reactions. It can be acylated to form amides, alkylated, or used in reductive amination reactions. It can also serve as a nucleophile in substitution reactions to form various derivatives. benchchem.com For instance, it can be reacted with sulfonyl chlorides to produce more complex sulfonamides or with isothiocyanates to yield thioureas. acs.org

Sulfonamide Group Modification : The sulfonamide group itself is generally stable. nih.gov However, the nitrogen atom of the primary sulfonamide can be further substituted, although this is less common than modifying the terminal amine. The entire sulfonamide group can be reduced to form sulfinamides or sulfenamides under specific conditions. benchchem.com

Oxidation/Reduction : The amino group can be oxidized to form nitroso or nitro derivatives, while the sulfonamide group is generally resistant to oxidation but can be reduced. benchchem.combenchchem.com

| Reaction Type | Target Functional Group | Typical Reagents | Resulting Derivative |

| Acylation | Amino Group (-NH₂) | Acid Chlorides, Anhydrides | Amide |

| Sulfonylation | Amino Group (-NH₂) | Sulfonyl Chlorides | Disulfonimide or N-substituted sulfonamide |

| Alkylation | Amino Group (-NH₂) | Alkyl Halides | Secondary/Tertiary Amine |

| Substitution | Amino Group (-NH₂) | Various Electrophiles | Diverse substituted derivatives benchchem.com |

| Oxidation | Amino Group (-NH₂) | Strong Oxidizing Agents | Nitroso or Nitro derivative benchchem.com |

This table outlines common strategies for the derivatization of this compound.

Incorporation of the this compound Moiety into Heterocyclic and Complex Scaffolds

The this compound moiety is a valuable building block for constructing more complex molecules, particularly heterocyclic compounds, which are prevalent in medicinal chemistry. openmedicinalchemistryjournal.comresearchgate.net The terminal amino group is typically used as a handle to introduce the sulfonamide-containing propane chain into a larger scaffold.

For example, the amine can act as a nucleophile to react with precursors of heterocyclic rings. researchgate.net Syntheses of pyrazole, pyrimidine, and thiazine (B8601807) derivatives often involve the reaction of a compound containing a sulfonamide moiety with various reagents to form the heterocyclic ring system. openmedicinalchemistryjournal.comresearchgate.net In one-pot procedures, the aminopropyl group can be introduced onto a molecule which is then subjected to a subsequent cyclization or coupling reaction to form a heterocyclic scaffold. arkat-usa.org This strategy has been used to synthesize drug-like molecules and complex probes by integrating the sulfonamide functionality into larger, three-dimensional structures. nih.govosti.gov

Multi-component Reactions and Combinatorial Chemistry Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to molecular complexity. core.ac.ukopenaccesspub.org This approach, coupled with combinatorial chemistry, provides a powerful platform for generating large, diverse libraries of compounds for high-throughput screening. uomustansiriyah.edu.iqrroij.com

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles are readily applicable to the synthesis of its analogues. For instance, the Petasis borono-Mannich reaction, a three-component reaction involving an amine, a carbonyl compound, and a boronic acid, can be adapted to create a variety of α-amino acid derivatives. researchgate.net A palladium-catalyzed three-component reaction of glyoxylic acid, sulfonamides, and aryltrifluoroborates has been developed to produce α-arylglycine derivatives, showcasing a modular approach to complex amino acid structures. researchgate.net Similarly, three-component reactions of sulfonyl azides, methyl propiolate, and secondary amines have been used to generate sulfonyl amidines under mild, solvent-free conditions. openaccesspub.org

Combinatorial chemistry leverages these efficient reactions to build extensive libraries of related compounds. uomustansiriyah.edu.iq Both solid-phase and solution-phase synthesis techniques have been employed to create sulfonamide libraries. In solid-phase synthesis, a starting material is attached to a resin, and subsequent reaction cycles add building blocks, often using a "split-mix" method to generate vast numbers of unique compounds. core.ac.ukresearchgate.net Solution-phase combinatorial chemistry, sometimes using soluble polymer supports like polyethylene (B3416737) glycol (PEG), allows for the creation of mixtures of products that can be subsequently analyzed and screened. uomustansiriyah.edu.iq These strategies are ideal for exploring the structure-activity relationships of this compound analogues by systematically varying the substituents on the amino group or the carbon backbone.

Table 1: Comparison of Combinatorial Approaches for Sulfonamide Library Synthesis

| Approach | Support | Key Features | Advantages | Typical Application |

|---|---|---|---|---|

| Solid-Phase Synthesis | Polystyrene Resin (e.g., TentaGel) | Building blocks added sequentially to a resin-bound substrate; split-mix method for high diversity. core.ac.uk | Ease of purification (filtration); potential for automation; large library size. researchgate.net | Generation of large, diverse libraries for high-throughput screening. |

| Solution-Phase Synthesis | None (or soluble polymer) | All reactants are in the same phase; often leads to product mixtures. uomustansiriyah.edu.iq | No need for linker chemistry; mimics traditional organic synthesis. | Rapid generation of smaller, focused libraries or when solid-phase is not feasible. |

| Flow Chemistry Synthesis | Meso-reactor | Sequential synthesis of primary, secondary, and tertiary sulfonamides in a continuous flow system. acs.orgacs.org | Rapid, safe, and scalable; waste minimization; easy purification. acs.orgacs.org | Creation of diverse sulfonamide sets for drug discovery programs. |

Chemoenzymatic Synthesis of Analogues

Chemoenzymatic synthesis integrates the high selectivity of biological catalysts (enzymes) with the practicality of chemical reactions to create complex molecules, particularly chiral compounds, with high efficiency and stereocontrol. researchgate.netwhiterose.ac.uk This approach is highly valuable for producing enantiomerically pure analogues of this compound, which may exhibit distinct biological activities.

Key enzymes for synthesizing chiral amines and their derivatives include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid) to a ketone substrate, generating a chiral amine. mdpi.comrsc.org By selecting an appropriate (R)- or (S)-selective transaminase, prochiral ketones can be converted into the desired amine enantiomer with high enantiomeric excess. This method could be applied to a ketone precursor of a this compound analogue to install the chiral amine.

Lipases: Lipases are widely used for the kinetic resolution of racemic mixtures. whiterose.ac.uk For example, a racemic amine can be acylated by a lipase, which will preferentially react with one enantiomer, leaving the other enantiomer unreacted and allowing for their separation. This is a robust method for obtaining both enantiomers of a chiral amine intermediate.

Oxidoreductases (e.g., Alcohol Dehydrogenases): These enzymes can perform stereoselective reductions of ketones to produce chiral alcohols, which can then be chemically converted to chiral amines. rsc.org

Table 2: Enzymatic Strategies for the Synthesis of Chiral Amine Analogues

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |

|---|---|---|---|---|

| Transaminase (TA) | Asymmetric Amination | Prochiral Ketone | Chiral Primary Amine | Direct formation of chiral amine from a simple precursor with high enantioselectivity. mdpi.com |

| Lipase | Kinetic Resolution | Racemic Amine/Alcohol | Acylated Amine + Unreacted Amine | Access to both enantiomers of the target compound. whiterose.ac.uk |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral Ketone | Chiral Alcohol | High stereoselectivity in producing chiral alcohol intermediates. rsc.org |

Advanced Synthetic Techniques in this compound Chemistry

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. organic-chemistry.orgresearchgate.net

A particularly efficient microwave-assisted method has been developed for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, bypassing the need for unstable and difficult-to-handle sulfonyl chlorides. organic-chemistry.orgacs.org The process typically involves two microwave-mediated steps:

Activation of the sulfonic acid with an agent like 2,4,6-trichloro- organic-chemistry.orgCurrent time information in Vanderburgh County, US.acs.org-triazine (TCT).

Subsequent reaction of the activated intermediate with a primary or secondary amine.

This methodology demonstrates a broad substrate scope, accommodating aromatic and aliphatic sulfonic acids and a wide range of amines. organic-chemistry.orguniss.it Given that 3-aminopropane-1-sulfonic acid is a direct precursor, this method is highly applicable for the synthesis of N-substituted derivatives of this compound.

Table 3: Microwave-Assisted Synthesis of Various Sulfonamides from Sulfonic Acids

| Sulfonic Acid | Amine | Time (min) | Yield (%) |

|---|---|---|---|

| Benzenesulfonic acid | Benzylamine | 30 | 92 |

| Benzenesulfonic acid | Allylamine | 30 | 89 |

| p-Toluenesulfonic acid | Cyclohexylamine | 30 | 94 |

| Methanesulfonic acid | Benzylamine | 30 | 88 |

| Camphorsulfonic acid | Benzylamine | 30 | 85 |

(Data sourced from De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.) organic-chemistry.org

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, reaction control, and efficiency. acs.orgrsc.org For sulfonamide synthesis, which can involve exothermic reactions and difficult-to-handle reagents, flow chemistry provides a safer and more easily automated alternative to batch processing. rsc.orgnih.gov

A typical flow setup for sulfonamide synthesis involves pumping solutions of an amine and a sulfonyl chloride through a T-mixer into a heated reactor coil. researchgate.net The short residence time in the reactor, combined with superior heat and mass transfer, allows for rapid and controlled reactions. This technology has been successfully applied to the creation of sulfonamide libraries in a sequential manner, where different amines can be introduced into the flow stream to react with a single sulfonyl chloride, generating a diverse set of products quickly and with minimal purification. acs.orgacs.org The process is eco-friendly, minimizing waste and often using greener solvents. acs.org

Table 4: Representative Flow Chemistry Synthesis of Sulfonamides

| Amine | Sulfonyl Chloride | Residence Time (min) | Yield (%) |

|---|---|---|---|

| Aniline (B41778) | Benzenesulfonyl chloride | 1 | 94 |

| 4-Fluoroaniline | Benzenesulfonyl chloride | 1 | 85 |

| Benzylamine | Benzenesulfonyl chloride | 1 | 96 |

| Aniline | p-Toluenesulfonyl chloride | 1 | 95 |

| Aniline | 4-Nitrobenzenesulfonyl chloride | 1 | 88 |

(Data sourced from Gioiello, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science, 15(5), 269–274.) acs.orgacs.org

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods to synthesize chiral analogues of this compound is crucial, as the stereochemistry of a molecule can profoundly influence its biological function. A highly effective method for the asymmetric synthesis of β-amino sulfonamides involves the addition of sulfonyl anions to chiral N-sulfinyl imines. acs.orgacs.orgfigshare.com

In this approach, a chiral N-tert-butanesulfinyl imine is used as an electrophile. The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of a lithiated sulfonamide to one face of the C=N double bond. This results in the formation of the β-amino sulfonamide product with a high degree of stereocontrol. acs.orgnih.gov The reaction exhibits excellent yields (75-99%) and high diastereoselectivity. acs.orgacs.org Subsequent mild acidic cleavage of the sulfinyl group reveals the free chiral amine without racemization. This methodology allows for the controlled synthesis of β-substituted and α,β-disubstituted β-amino sulfonamides.

Table 5: Stereoselective Synthesis of β-Amino Sulfonamides using a Chiral N-Sulfinyl Imine

| R1 in N-Sulfinyl Imine | R2 in Sulfonamide | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| Ph | p-Tolyl | 95:5 | 95 |

| Et | p-Tolyl | 91:9 | 91 |

| i-Pr | p-Tolyl | 94:6 | 94 |

| Ph | Me | 94:6 | 99 |

| Et | Me | 90:10 | 92 |

(Data sourced from Kochi, T., & Ellman, J. A. (2006). Stereoselective synthesis of beta-substituted beta-amino sulfones and sulfonamides via addition of sulfonyl anions to chiral N-sulfinyl imines. Organic Letters, 8(4), 789–792.) acs.org

Investigation of Antimicrobial Activity as a Sulfonamide Class Member

As a member of the sulfonamide class of drugs, the antimicrobial activity of this compound and its derivatives is centered on their ability to interfere with the metabolic pathways essential for bacterial survival. numberanalytics.com Sulfonamides are synthetic bacteriostatic agents, meaning they inhibit the growth and replication of bacteria rather than killing them outright. numberanalytics.comclevelandclinic.org This allows the host's immune system to clear the infection. numberanalytics.com

Mechanism of Dihydropteroate (B1496061) Synthase Inhibition: A Competitive Antagonism Model

The primary mechanism of action for sulfonamides involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). numberanalytics.commhmedical.comrupahealth.com This enzyme is crucial for the synthesis of folic acid (vitamin B9) in bacteria. clevelandclinic.orgnih.gov Bacteria must synthesize their own folic acid, as they cannot utilize external sources. mhmedical.com Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are fundamental for bacterial growth and cell division. numberanalytics.comwikipedia.org

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. mhmedical.comnih.gov Due to this structural similarity, sulfonamides can bind to the active site of the DHPS enzyme, competitively blocking PABA from binding. mhmedical.comdrugbank.com This inhibition halts the production of dihydropteroic acid, a key intermediate in the folic acid synthesis pathway. mhmedical.comtandfonline.com Without an adequate supply of folic acid, bacteria are unable to produce the necessary components for replication and survival, leading to a bacteriostatic effect. wikipedia.org Mammalian cells are not affected by this mechanism because they obtain folic acid from their diet and lack the DHPS enzyme. mhmedical.comwikipedia.org

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

Sulfonamides generally exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. mhmedical.commsdmanuals.com Susceptible Gram-positive bacteria include species such as Staphylococcus and some strains of Streptococcus. mhmedical.commerckvetmanual.com The activity against Gram-negative bacteria extends to species like Escherichia coli, Klebsiella pneumoniae, Salmonella, Shigella, and Enterobacter species. nih.govmhmedical.com

However, the effectiveness of sulfonamides can be limited by intrinsic and acquired resistance. For instance, Pseudomonas aeruginosa is intrinsically resistant to sulfonamide antibiotics. mhmedical.commhmedical.com Additionally, the activity of sulfonamides is generally poor against anaerobic bacteria. mhmedical.commhmedical.com The presence of pus or tissue breakdown products can also reduce the efficacy of sulfonamides, as these materials can contain PABA, which competes with the drug for binding to DHPS. drugbank.commerckvetmanual.com

A derivative of this compound, known as Mafenide (or homosulfanilamide), is noted for its antibacterial action against a wide range of Gram-positive and Gram-negative microorganisms, including Staphylococcus aureus and Pseudomonas aeruginosa. tandfonline.com It has been particularly utilized in treating infections in burn wounds. merckvetmanual.comtandfonline.com

| Bacterial Type | Susceptibility to Sulfonamides |

| Gram-Positive | |

| Staphylococcus sp. | Generally Susceptible mhmedical.commerckvetmanual.com |

| Streptococcus sp. | Some species susceptible merckvetmanual.com |

| Gram-Negative | |

| Escherichia coli | Generally Susceptible nih.govmhmedical.com |

| Klebsiella pneumoniae | Generally Susceptible mhmedical.com |

| Salmonella sp. | Generally Susceptible nih.govmhmedical.com |

| Shigella sp. | Generally Susceptible mhmedical.com |

| Enterobacter sp. | Generally Susceptible nih.govmhmedical.com |

| Pseudomonas aeruginosa | Intrinsically Resistant mhmedical.commhmedical.com |

| Anaerobes | Poor Activity mhmedical.commhmedical.com |

Molecular Basis of Bacterial Resistance to Sulfonamide-Based Compounds

Bacterial resistance to sulfonamides is a widespread issue that has limited their clinical use. rupahealth.com Resistance can arise through several molecular mechanisms, primarily involving alterations in the target enzyme, DHPS. oup.com

The most common mechanisms of resistance include:

Mutations in the folP Gene: The bacterial gene folP encodes for the DHPS enzyme. rupahealth.com Mutations in this gene can lead to amino acid substitutions in the active site of the enzyme. rupahealth.com These alterations reduce the affinity of the enzyme for sulfonamides while preserving its ability to bind to its natural substrate, PABA. rupahealth.comnih.gov

Acquisition of sul Genes: Bacteria can acquire resistance genes, known as sul genes (e.g., sul1, sul2, and sul3), through horizontal gene transfer, often via plasmids. rupahealth.comcapes.gov.br These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are insensitive to sulfonamides but still function to produce dihydropteroic acid. nih.govcapes.gov.br The Sul enzymes can discriminate against sulfonamides due to a Phe-Gly sequence that enables them to retain PABA binding. capes.gov.br

Overproduction of PABA: Some resistant strains of bacteria can overproduce PABA, the natural substrate of DHPS. oncohemakey.com This increased concentration of PABA outcompetes the sulfonamide inhibitor for binding to the enzyme, thereby overcoming the drug's effect. merckvetmanual.comoncohemakey.com

Decreased Drug Permeability: Some bacteria may develop resistance by altering their cell envelope to reduce the uptake of sulfonamides. oncohemakey.com

Resistance to one sulfonamide often indicates resistance to all sulfonamides. msdmanuals.com

Synergistic Effects with Dihydrofolate Reductase Inhibitors

The antimicrobial activity of sulfonamides can be significantly enhanced when they are used in combination with dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim. mhmedical.commsdmanuals.com This combination results in a synergistic effect because it blocks two sequential steps in the bacterial folic acid synthesis pathway. mhmedical.commsdmanuals.com

While sulfonamides inhibit DHPS, DHFR inhibitors block the subsequent step, which is the reduction of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid. mhmedical.commsdmanuals.com The simultaneous inhibition of both enzymes is much more effective than the inhibition of either enzyme alone and often results in a bactericidal (bacteria-killing) effect, as opposed to the bacteriostatic effect of sulfonamides alone. mhmedical.commsdmanuals.com This synergistic combination is effective against a broad spectrum of bacteria, including some strains that may be resistant to sulfonamides alone. oup.comresearchgate.net

Exploration of Carbonic Anhydrase Inhibitory Potential

Beyond their antimicrobial properties, sulfonamides, including derivatives of this compound, have been investigated for their ability to inhibit carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play crucial roles in various physiological processes. nih.gov

Isoform Selectivity and Binding Interactions within the Active Site

Carbonic anhydrases exist in multiple isoforms, and the development of isoform-selective inhibitors is a key area of research. nih.gov The primary interaction for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion located in the active site of the enzyme. nih.gov

The selectivity of these inhibitors for different CA isoforms is determined by secondary interactions with amino acid residues in the active site cavity. nih.gov These interactions can be fine-tuned by modifying the chemical structure of the sulfonamide. For example, the "three-tails approach" involves adding three different chemical groups to a benzenesulfonamide (B165840) scaffold to enhance interactions with variable residues in the middle and outer regions of the active site, thereby improving isoform selectivity. nih.govacs.org

Derivatives of this compound, such as Mafenide, have been shown to inhibit human carbonic anhydrase isoforms. Specifically, Mafenide inhibits human CAI and CAII with Ki values of 41.91 and 0.612 μM, respectively. caymanchem.com The development of derivatives with different substituents can lead to compounds with varying inhibitory potency and selectivity for different CA isoforms, including tumor-associated isoforms like CA IX and CA XII. nih.govtandfonline.comacs.org For instance, some sulfonamide derivatives show potent inhibition of hCA IX and hCA XIV at nanomolar concentrations while having a low affinity for the more common hCA II. acs.org The binding of these inhibitors to the active site zinc has been confirmed through X-ray crystallography. acs.org

| Compound | Target Isoform(s) | Inhibition Constant (Ki) |

| Mafenide | hCA I | 41.91 μM caymanchem.com |

| Mafenide | hCA II | 0.612 μM caymanchem.com |

| Benzo[d]thiazole-6-sulfonamide derivative (2) | hCA IX | 10-fold better inhibitor than isomer 4 nih.gov |

| Curcumin-inspired sulfonamide (5d) | hCA II | 0.89 nM tandfonline.com |

| Curcumin-inspired sulfonamide (5e) | hCA II | 0.75 nM tandfonline.com |

Rational Design of Sulfonamide Carbonic Anhydrase Inhibitors (CAIs) with Tail Approaches

The rational design of carbonic anhydrase inhibitors (CAIs) has been significantly advanced by the "tail approach". unifi.itnih.gov This strategy involves appending various chemical moieties, or "tails," to a primary zinc-binding scaffold, which is often a sulfonamide group. unifi.itmdpi.com The primary goal is to enhance the inhibitor's interaction with amino acid residues at the entrance of the carbonic anhydrase (CA) active site, thereby increasing isoform selectivity. mdpi.com

Initially, this approach aimed to improve the water solubility and membrane permeability of aromatic sulfonamide derivatives. unifi.itnih.gov However, the focus has since shifted to modulating the interactions between the ligand and the variable regions of the CA active sites to achieve greater isoform specificity. unifi.it The classic design of a "tailed" CAI includes a zinc-binding group, a central scaffold, and the appended tail. unifi.it

This concept has been further expanded to include dual-tail and even three-tail approaches. unifi.itnih.gov The "three-tails approach" involves attaching three distinct pendants to a benzenesulfonamide scaffold. nih.gov This allows for more complex interactions within the hydrophilic and hydrophobic regions of the CA active site, aiming to improve the ligand/isoform matching and selectivity. unifi.itnih.gov For instance, a series of 32 benzenesulfonamide derivatives with three tails were synthesized and screened against several human CA (hCA) isoforms, demonstrating the potential of this strategy to develop highly selective inhibitors. nih.govacs.org X-ray crystallography and in silico modeling are crucial tools in this design process, providing insights into the binding modes of these inhibitors. nih.govacs.org

Therapeutic Implications of Carbonic Anhydrase Inhibition (e.g., glaucoma, cancer, osteoporosis)

The inhibition of carbonic anhydrase has significant therapeutic applications across a range of diseases, including glaucoma, cancer, and osteoporosis. wikipedia.orgtandfonline.comnih.gov Sulfonamide CAIs are well-established in the management of these conditions. tandfonline.com

Glaucoma: CAIs are primarily used for the treatment of glaucoma. wikipedia.org By inhibiting CA II in the ciliary processes of the eye, these agents decrease the secretion of aqueous humor, which in turn lowers intraocular pressure. wikipedia.org First-generation systemic CAIs like acetazolamide (B1664987) and methazolamide (B1676374), and second-generation topical agents such as dorzolamide (B1670892) and brinzolamide, are widely used for this purpose. acs.org The development of selective inhibitors for glaucoma-associated CA isoforms (hCA II, IV, and XII) is a key area of research. unifi.itacs.org

Cancer: Certain CA isoforms, particularly the transmembrane enzymes hCA IX and XII, are overexpressed in many tumors and are associated with cancer progression and metastasis. nih.govnih.gov These isoforms help cancer cells survive in the hypoxic and acidic tumor microenvironment by regulating pH. nih.gov Therefore, inhibiting these tumor-associated CAs is a promising anticancer strategy. researchgate.netnih.gov The sulfonamide inhibitor SLC-0111, which targets CA IX, has entered clinical trials as an antitumor agent. mdpi.com The design of bifunctional agents that combine a CA inhibitor with other anticancer moieties, such as nitric oxide donors, is also being explored. nih.gov

Osteoporosis: Carbonic anhydrase plays a role in bone resorption. nih.gov Studies have shown that long-term use of CA inhibitors like acetazolamide and methazolamide can have a bone-sparing effect, suggesting their potential in the prophylaxis or management of osteoporosis. nih.gov This has led to research into developing CA inhibitors with specificity for bone tissue. nih.gov

Research into Anti-Cancer and Anti-Tumor Applications

Sulfonamide derivatives, including those related to this compound, are a promising class of compounds in cancer research due to their diverse biological activities. nih.gov

Evaluation of Cytotoxic and Antiproliferative Effects on Cancer Cell Lines

Numerous studies have evaluated the cytotoxic and antiproliferative effects of novel sulfonamide derivatives on various human cancer cell lines. For instance, some newly synthesized sulfonamide derivatives have shown broad-spectrum activity against 60 different human cancer cell lines. researchgate.net One particular compound exhibited potent anticancer activity with GI50 values ranging from 1.06 to 8.92 μM across most of the tested cell lines. researchgate.net

In another study, three-tailed sulfonamide inhibitors demonstrated relevant antiproliferative effects on colon (HT29), prostate (PC3), and breast (ZR75-1) cancer cell lines under both normal and low-oxygen conditions. nih.gov Similarly, sulfonamide-based derivatives of metformin (B114582) have shown high cytotoxic activity in MCF-7 breast cancer cells, with IC50 values in the micromolar range. mdpi.com The cytotoxic effects of these compounds are often significantly greater than the parent drug, metformin. mdpi.com

The table below summarizes the cytotoxic activity of selected sulfonamide derivatives on different cancer cell lines.

| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference |

| Novel Sulfonamide Derivative | 60 human cancer cell lines | Potent anticancer activity (GI50: 1.06–8.92 μM) | researchgate.net |

| Three-tailed Sulfonamide Inhibitors | HT29 (colon), PC3 (prostate), ZR75-1 (breast) | Relevant antiproliferative effects | nih.gov |

| Sulfonamide-based Metformin Derivatives | MCF-7 (breast) | High cytotoxic activity (IC50: 87.7 ± 1.18 µmol/L for one compound) | mdpi.com |

| Isatin Schiff Base Sulfonamide Derivatives | HeLa, SGC-7901, HepG2, U251, A549 | Potent cytotoxicity (IC50 ~ 4.23 μM for one compound on HepG2) | researchgate.net |

| 1,2,3-Triazole-Chalcone Conjugates | RPMI-8226 (leukemia) | Excellent anticancer activity (IC50: 3.17 µM for one compound) | nih.gov |

Investigation of Interference with Malfunctioning Metabolic Pathways in Cancer Cells

Cancer cells exhibit altered metabolic pathways to support their rapid growth and proliferation, a phenomenon known as metabolic reprogramming. frontiersin.org A key feature of this is an increased uptake and metabolism of amino acids. frontiersin.orgmdpi.com Sulfonamide derivatives can interfere with these malfunctioning metabolic pathways.

One of the primary mechanisms is the inhibition of carbonic anhydrases, which are crucial for pH regulation in the tumor microenvironment. nih.govnih.gov By inhibiting tumor-associated CA IX and XII, sulfonamides disrupt the cancer cells' ability to manage the acidic conditions resulting from their high metabolic rate. nih.gov

Furthermore, some sulfonamides have been found to interfere with other metabolic processes. For example, some compounds can impair metabolism-related pathways and alter global DNA methylation. researchgate.net Others can disrupt the glycolytic pathway, which is a central energy source for many cancer cells. acs.org The ability of certain drugs to break down mitochondria, the energy-producing organelles in cancer cells, also represents a metabolic interference strategy. oncology-central.com

Apoptosis Induction and Cell Cycle Modulation Studies

A significant area of anti-cancer research for sulfonamide derivatives is their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. nih.gov

Several studies have shown that sulfonamide derivatives can trigger apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. nih.gov This is often accompanied by the activation of caspases, a family of proteases that are central to the apoptotic process. nih.govnih.gov For example, one study found that a sulfonamide derivative induced apoptosis in leukemia cells by activating caspase-3, -7, and -9. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), another hallmark of apoptosis, has also been observed in cells treated with these compounds. nih.govbenthamscience.com

In addition to inducing apoptosis, many sulfonamide derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. mdpi.com Arrest is commonly observed at the G0/G1 or G2/M phases of the cell cycle. mdpi.comnih.govbenthamscience.com For instance, a novel sulfonamide chalcone (B49325) was found to induce cell cycle arrest in the G2/M phase in colorectal cancer cells. benthamscience.com

The table below provides an overview of the effects of some sulfonamide derivatives on apoptosis and the cell cycle.

| Compound/Derivative | Cancer Cell Line | Apoptosis Induction | Cell Cycle Arrest | Reference |

| AM6-36 | HL-60 (leukemia) | Yes (caspase-3, -7, -9 activation, PARP cleavage) | G2/M phase | nih.gov |

| Sulfonamide-based Metformin Derivatives | MCF-7 (breast) | Yes | G0/G1 phase | mdpi.com |

| 1,2,4-Triazine Sulfonamide Derivative | DLD-1, HT-29 (colon) | Yes (intrinsic and extrinsic pathways) | Not specified | nih.gov |

| Synthetic Sulfonamide Chalcone (SSC185) | SW-620 (colorectal) | Yes (associated with PARP cleavage) | G2/M phase | benthamscience.com |

| 1,2,3-Triazole-Chalcone Conjugates | RPMI-8226 (leukemia) | Yes (upregulation of BAX, caspase-3, and -9) | S phase | nih.gov |

| Dithiocarbamate Gold(I) Complexes with Sulfonamide | Caco-2 (colon) | Yes (caspase-3 activation) | G1 phase | mdpi.com |

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Inhibiting angiogenesis is therefore a key strategy in cancer therapy. google.com Sulfonamide derivatives have been investigated for their anti-angiogenic properties, often by targeting key signaling pathways involved in this process. mdpi.com

One of the main targets for anti-angiogenic therapy is the Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2. researchgate.netmdpi.com Some sulfonamide derivatives have been shown to inhibit VEGFR-2, thereby blocking the downstream signaling that promotes endothelial cell proliferation and migration. researchgate.netmdpi.com For example, a novel sulfonamide derivative was found to potently inhibit VEGFR-2 with a low IC50 value. researchgate.net

Other mechanisms of angiogenesis inhibition by sulfonamide derivatives include the inhibition of methionine aminopeptidase-2 (MetAP2), an enzyme linked to endothelial cell proliferation. google.com Additionally, some compounds can inhibit the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a crucial role in tumor angiogenesis in response to low oxygen levels. acs.org The inhibition of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix during angiogenesis, is another potential mechanism. d-nb.info

Other Investigated Biological Activities

Beyond their well-known applications, derivatives of this compound have been explored for a variety of other biological effects. These investigations have uncovered potential applications in treating inflammatory conditions, viral infections, and diseases related to oxidative stress, as well as their ability to modulate the activity of various enzymes.

The sulfonamide functional group is a key feature in several anti-inflammatory drugs. mdpi.com Research has shown that derivatives of this compound also possess anti-inflammatory properties. For instance, certain sulfonamide derivatives have demonstrated the ability to inhibit the production of inflammatory mediators. nih.gov

Studies on gallic acid sulfonamide derivatives, such as 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS), have revealed significant anti-inflammatory activity. mdpi.com These compounds were found to inhibit protein denaturation and suppress inflammatory pathways, with their effects being concentration-dependent. mdpi.com Notably, at concentrations of 100 nM and higher, 3,4,5-TMBS and 3,4,5-THBS showed anti-inflammatory activity comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. mdpi.comnih.gov Furthermore, 3,4,5-TMBS exhibited high inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process. mdpi.comnih.gov

Similarly, research on methanesulfonamide (B31651) derivatives of 3,4-diaryl-2-imino-4-thiazolines has identified compounds with notable anti-inflammatory effects. nih.gov One particular compound from this series demonstrated 34.7% anti-inflammatory activity in a carrageenan-induced paw edema model in rats, a result comparable to the standard drug phenylbutazone. nih.gov Quinoxaline (B1680401) sulfonamide derivatives have also been investigated for their anti-inflammatory potential, with some compounds showing inhibition of edema in animal models. mdpi.com

The anti-inflammatory effects of some antibiotics, such as dapsone, which contains a sulfonamide-like structure, are also well-documented and are attributed to mechanisms similar to those of NSAIDs. nih.gov

The sulfonamide scaffold is a crucial component in several antiviral drugs, and derivatives of this compound have been investigated for their potential in this area. nih.govfrontiersrj.com A significant number of structurally novel sulfonamide derivatives have shown substantial antiviral activity both in laboratory settings and in living organisms. nih.gov

Much of the research has focused on the inhibition of viruses such as the human immunodeficiency virus (HIV). nih.gov Some HIV protease inhibitors that are used clinically, as well as those in advanced clinical trials, contain sulfonamide moieties. nih.gov These compounds work by targeting key viral enzymes. For instance, some sulfonamide derivatives act as non-nucleoside inhibitors of HIV reverse transcriptase or HIV integrase. nih.gov Another antiviral mechanism involves the ejection of zinc ions from critical viral proteins, a process targeted by compounds often incorporating primary sulfonamide groups. nih.gov Furthermore, some small molecule chemokine antagonists that prevent HIV from entering cells also feature sulfonamide functionalities. nih.gov

Research has also explored the antiviral activity of sulfonamide derivatives against other viruses. For example, certain quinoline-substituted sulfonamides have shown high activity against influenza viruses. mdpi.com Additionally, some benzothiazole (B30560) derivatives bearing N-sulfonamide 2-pyridone moieties have demonstrated impressive antiviral effects against viruses like Herpes Simplex Virus-1 (HSV-1). mdpi.com

The following table summarizes the antiviral activity of selected sulfonamide derivatives:

| Derivative Class | Target Virus/Mechanism | Reference |

| HIV Protease Inhibitors | Human Immunodeficiency Virus (HIV) | nih.gov |

| Non-nucleoside HIV reverse transcriptase inhibitors | Human Immunodeficiency Virus (HIV) | nih.gov |

| Zinc ejecting compounds | Retroviruses, including HIV | nih.gov |

| Chemokine antagonists | Human Immunodeficiency Virus (HIV) | nih.gov |

| Quinolinesubstituted sulfonamides | Influenza viruses (H9N2, NDV, IBDV) | mdpi.com |

| Benzothiazole derivatives | Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4), Hepatitis A virus (HAV) | mdpi.com |

While the inhibition of dihydropteroate synthase (DHPS) and carbonic anhydrase are well-known mechanisms of sulfonamides, their derivatives have been found to inhibit a broader range of enzymes. researchgate.net

Glycogen (B147801) Phosphorylase Inhibition: Glycogen phosphorylase (GP) is a key enzyme in the breakdown of glycogen and is a target for the management of type 2 diabetes. proteopedia.orgnih.gov Several studies have identified sulfonamide derivatives as inhibitors of this enzyme. researchgate.netnih.gov For instance, N-aryl spiro-sulfamides have been synthesized and evaluated as potential glycogen phosphorylase inhibitors. researchgate.net The inhibitory activity of these compounds highlights their potential as therapeutic agents for metabolic disorders.

Serine Protease Inhibition: Serine proteases are a large family of enzymes involved in various physiological processes, including digestion, blood clotting, and inflammation. medchemexpress.com The NS3-4A serine protease of the Hepatitis C virus (HCV) is a critical enzyme for viral replication and a major target for antiviral drug development. nih.gov Research has shown that certain sulfonamide derivatives can act as inhibitors of serine proteases. researchgate.net For example, TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) is a known serine protease inhibitor. medchemexpress.com

Other Enzyme Inhibition: The inhibitory action of sulfonamide derivatives extends to other enzymes as well. Isoindole-1,3-dione-based sulfonamides have been shown to be potent inhibitors of α-glucosidase, aldose reductase, and tyrosinase, enzymes associated with diabetes and hyperpigmentation. researchgate.net Additionally, 2-oxoamides containing sulfonamide analogues have been synthesized and evaluated for their ability to inhibit phospholipase A2 enzymes, which are involved in inflammatory processes. nih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. semanticscholar.org Derivatives of this compound have been investigated for their antioxidant properties.

Studies on gallic acid sulfonamide derivatives, specifically 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS), have demonstrated significant antioxidant and radical scavenging activities. mdpi.comnih.gov These activities were found to be comparable to that of gallic acid, a known potent antioxidant, at lower concentrations. mdpi.com The antioxidant properties of these compounds were evaluated using various assays, including the DPPH radical scavenging assay, FRAP assay, and ROS assays in human intestinal epithelial cells. mdpi.com

Similarly, sulfonamides derived from carvacrol (B1668589) have shown promising antioxidant activity in in vitro tests, comparable to the standard antioxidant ascorbic acid. frontiersin.org A series of 1,3,5-triazine (B166579) analogues incorporating aminobenzene sulfonamide motifs also exhibited high potential as antioxidants. semanticscholar.orgmdpi.com Some of these compounds showed significantly higher radical scavenging activity compared to standards like Trolox and ascorbic acid. mdpi.com

The antioxidant activity of these sulfonamide derivatives suggests their potential therapeutic application in conditions associated with oxidative stress. semanticscholar.orgmdpi.com

The following table provides an overview of the antioxidant activity of selected sulfonamide derivatives:

Interactive Data Table: Antioxidant Activity of Sulfonamide Derivatives| Derivative Class | Assay | Key Findings | Reference |

| Gallic Acid Sulfonamides (3,4,5-TMBS, 3,4,5-THBS) | DPPH, FRAP, ROS | Comparable antioxidant activity to gallic acid at concentrations below 10 µM. | mdpi.com |

| Carvacrol-derived Sulfonamides | NO and H2O2 scavenging | Showed antioxidant activity comparable to ascorbic acid. | frontiersin.org |

| 1,3,5-Triazine Analogues with Aminobenzene Sulfonamide | ABTS | Some compounds showed nearly twice the %inhibition of the standard, Trolox. | mdpi.com |

| Zafirlukast Sulfonyl Derivatives | DPPH, H2O2, NO | Some derivatives showed significant antioxidant activity. | researchgate.net |

Elucidation of Essential Pharmacophoric Elements within the Sulfonamide Scaffold

A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The sulfonamide group (-SO₂NH-) is a well-established and privileged pharmacophore in medicinal chemistry, known for its ability to mimic transition states and engage in key hydrogen bonding interactions with biological targets. nih.govnih.govresearchgate.net Its stability and capacity to act as a bioisostere for other functional groups contribute to its prevalence in a wide range of therapeutic agents. researchgate.net

For a molecule to be active, specific structural features are often required. In many antibacterial sulfonamides, a free aromatic amino group (specifically a p-amino group relative to the sulfonamide) is considered essential for activity, as it mimics p-aminobenzoic acid (PABA) and competitively inhibits the bacterial enzyme dihydropteroate synthetase. ekb.egnih.gov While this compound is an aliphatic sulfonamide, the principle that specific functional groups and their placement are critical for activity remains paramount.

SAR studies on various sulfonamide classes have revealed key insights:

The Sulfonamide Linker is Crucial : In studies of arylsulphonamides targeting Mycobacterium tuberculosis, replacing the sulfonamide linker with an amide derivative resulted in a loss of activity, highlighting the essential nature of the sulfonamide moiety itself for that specific target. nih.gov

Heterocyclic Scaffolds : The biological activity of a sulfonamide is profoundly influenced by the scaffold to which it is attached. For instance, attaching heterocyclic aromatic nuclei to the sulfonamide nitrogen (N1 position) can yield highly potent compounds. ekb.eg Combining the sulfonamide group with scaffolds like quinoxaline has been shown to enhance therapeutic potential, with studies indicating that electron-donating groups on the quinoxaline ring can positively influence antibacterial activity. ajchem-b.com

The "Tail Approach" : In the design of selective enzyme inhibitors, such as those for carbonic anhydrases, a "tail approach" is often used. nih.gov This involves adding various chemical appendages (tails) to the primary sulfonamide scaffold to exploit differences in the amino acid composition of the active sites among different enzyme isoforms, thereby improving selectivity. nih.gov

Pharmacophore models for other compound classes, which often include hydrogen bond acceptors and hydrophobic regions, confirm the importance of a molecule's specific chemical features for its interaction with a biological target. dovepress.com For this compound analogues, the essential pharmacophoric elements would thus include the sulfonamide group for key binding interactions, the propyl chain as a spacer, and the terminal amino group, whose interactions can be modulated by substitution.

Impact of Aliphatic Chain Length and Amino Group Substitutions on Biological Potency

The length of the aliphatic chain and substitutions on the terminal amino group or the sulfonamide nitrogen are critical factors that can significantly alter the biological potency of this compound analogues.

Aliphatic Chain Length: The length of the alkyl chain separating the sulfonamide and amino groups is a key determinant of activity. Studies on various aliphatic sulfonamides have consistently shown that chain length influences biological effects.

For a series of novel sulfonamide compounds targeting plant pathogens, increasing the alkyl chain length initially increased antibacterial activity, reaching an optimum before the activity started to decrease. mdpi.com For example, a compound with a nine-carbon chain was most effective against Xanthomonas oryzae pv. oryzae, while an eight-carbon chain was optimal against Xanthomonas axonopodis pv. citri. mdpi.com

In other studies on aliphatic sulfonamides, antibacterial activity was observed to decrease as the length of the carbon chain increases, particularly for activity against Gram-negative bacteria. ekb.egresearchgate.net

Theoretical studies on alkylimino-substituted sulfonamides (with chain lengths from n=2 to 6) suggest that the chain length affects the molecule's acid-base properties (pKa) and its ability to form intramolecular hydrogen bonds. acs.org These changes in physicochemical properties can directly impact how the molecule interacts with its biological target. acs.org

Amino Group and Sulfonamide Nitrogen Substitutions: Modifying the amino group or the sulfonamide nitrogen can have a dramatic effect on potency. In a study of bis-aryl sulfonamides, a series of N-alkylated derivatives were synthesized where the sulfonamide nitrogen was substituted with chains of varying lengths. A clear correlation was observed, with potency gradually decreasing as the alkyl chain length increased. Analogues with chains longer than a pentyl group were found to be completely inactive. nih.gov

| Compound | Substitution on Sulfonamide Nitrogen | Relative Bioactivity |

|---|---|---|

| Unsubstituted | -H | High |

| 33 | -Methyl | High |

| 34 | -Propyl | Moderate |

| 35 | -Butyl | Low |

| 36 | -Pentyl | Low |

| 37 | -Hexyl | Inactive |

| 38 | -Heptyl | Inactive |

| 39 | -Dodecyl | Inactive |

Furthermore, the nature of the substitution is critical. In one series of polo-box domain inhibitors, replacing a basic nitrogen in the side chain with a ketone group resulted in an inactive compound, demonstrating the importance of the basic amine for activity in that context. nih.gov These findings underscore that both the size and the chemical nature of substituents on the nitrogen atoms are pivotal for maintaining or enhancing biological potency.

Stereochemical Influences on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a fundamental role in determining the activity and selectivity of drugs. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.

While specific SAR studies on the stereochemistry of this compound are not extensively detailed in the provided literature, the principles from related fields are directly applicable. For instance, in the development of desferrithiocin (B607067) analogues as iron chelators, the stereochemistry at the C-4 position was a critical factor influencing their efficiency. annualreviews.org Similarly, studies on tachykinin NK₁ receptor antagonists revealed that different atropisomers—stereoisomers that arise from restricted rotation around a single bond—exhibited significant differences in potency, with one isomer being 6- to 13-fold more active than the other. acs.org

In a detailed study of sulfonamide analogues binding to FKBP proteins, different stereoisomers of sulfinamides (where one oxygen of the sulfonamide is removed) showed varying binding preferences for proteins from different species. nih.gov This highlights that even subtle changes in the 3D orientation of the sulfur-oxygen bonds can impact biological recognition.

These examples establish a clear principle: the precise spatial arrangement of the amino group, the propyl chain, and the sulfonamide moiety in analogues of this compound would be expected to be a critical determinant of their interaction with a biological target. Different enantiomers or diastereomers, should chiral centers be introduced, would likely display varied biological activities and selectivities.

Comparative SAR Analysis with Other Sulfonamide Classes

The biological activity of a sulfonamide is not solely dependent on the -SO₂NH- group but is heavily influenced by the molecular scaffold to which it is attached. Comparing the simple aliphatic scaffold of this compound with other classes reveals a wide spectrum of potency and selectivity.

Aliphatic vs. Aromatic/Heterocyclic Scaffolds : Simple aliphatic sulfonamides often serve as foundational structures. However, incorporating the sulfonamide into more complex aromatic or heterocyclic systems can dramatically alter its properties. For example, quinoxaline-sulfonamide hybrids are explored for a range of activities, leveraging the properties of both moieties. mdpi.com Studies on antibacterial sulfonamides have shown that substituting the sulfonamide nitrogen with a heterocyclic aromatic ring can lead to highly potent compounds. ekb.eg

Comparison with Other Functional Groups : In some biological contexts, the sulfonamide linker may not be optimal. In the development of T-type calcium channel blockers, analogues containing urea (B33335) or amide linkers were found to be potent, while the corresponding sulfonamide derivative was significantly less potent. jbclinpharm.org Conversely, in a series of inhibitors for Mycobacterium tuberculosis, the sulfonamide was essential for activity, and its replacement with an amide led to an inactive compound. nih.gov

Engineered Scaffolds for Selectivity : Advanced sulfonamide classes are often designed for high target specificity. Three-tailed benzenesulfonamide inhibitors of carbonic anhydrase are engineered with specific side chains to enhance binding affinity and selectivity for particular isoforms, a level of specificity not achievable with a simple aliphatic sulfonamide. nih.gov Similarly, the development of biphenylsulfonamides as endothelin receptor antagonists showed that substituting the biphenyl (B1667301) ring with an oxazole (B20620) dramatically improved both potency and metabolic stability. nih.gov

This comparative analysis demonstrates that while this compound provides a basic pharmacophore, its therapeutic potential is defined by its structural context. The activity and selectivity of the sulfonamide functional group are intricately linked to the larger molecular framework it is part of.

Development of Predictive SAR Models

To navigate the complex relationship between chemical structure and biological activity, researchers develop quantitative structure-activity relationship (QSAR) models. These computational models aim to predict the activity of new compounds based on their physicochemical properties, saving time and resources in drug discovery. nih.gov For sulfonamide analogues, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.gov

These methods build a statistical model by correlating the biological activity of a set of known compounds (a training set) with their 3D properties, such as steric bulk and electrostatic fields. mdpi.comtandfonline.com

A Case Study with CADA Analogues : The development of cyclotriazadisulfonamide (B1668197) (CADA) analogues, which are HIV inhibitors, provides a clear example. researchgate.net Researchers synthesized over 50 analogues and used 30 of them to construct CoMFA and CoMSIA models. These models successfully correlated the steric and electrostatic properties of the molecules with their ability to down-modulate the CD4 receptor. The key finding from the models was that the steric bulk of the "tail group" and sidearms was the primary factor determining potency. researchgate.net

Predictive Power and Application : A robust QSAR model can reliably predict the activity of novel, unsynthesized compounds. nih.govjbclinpharm.org For instance, CoMFA models have been used to accurately predict the binding affinities of dopamine (B1211576) agonists at wild-type versus mutant receptors. nih.gov Contour maps generated from CoMFA and CoMSIA analyses provide visual guides for drug design, indicating regions where steric bulk or specific electrostatic charges are either favorable or unfavorable for activity. researchgate.net This allows chemists to rationally design new analogues with a higher probability of success.

The development of such predictive models for this compound analogues would be a crucial step in optimizing their structure for enhanced potency and selectivity, guiding the synthesis of the most promising candidates.

Metabolism and Pharmacokinetic Pathway Analysis of 3 Aminopropane 1 Sulfonamide

Metabolic Transformations of Sulfonamide Compounds

Sulfonamides undergo extensive biotransformation, primarily through Phase I (oxidation) and Phase II (acetylation, glucuronidation) reactions. These metabolic alterations modify the compound's structure, generally increasing its water solubility to facilitate excretion. While these pathways are common to many sulfonamides, the specific metabolites and the rate of their formation can vary significantly depending on the substituents on the sulfonamide core. For 3-Aminopropane-1-sulfonamide, the primary amino group and the sulfonamide moiety are key sites for metabolic attack.

N-acetylation Pathways and Enzymatic Characterization

N-acetylation is a major metabolic pathway for sulfonamides that possess a primary aromatic amine (N4-amino group). This reaction is catalyzed by the cytosolic enzyme N-acetyltransferase (NAT), which transfers an acetyl group from the cofactor acetyl-coenzyme A to the amino group. karger.com Although this compound has an aliphatic primary amine rather than an aromatic one, acetylation is still a potential metabolic route. Studies on the related compound 3-amino-1-propanesulfonic acid (3APS), also known as homotaurine, have identified N-acetyl-3-aminopropanesulfonic acid as a possible minor metabolite. google.com

There are two well-characterized human NAT isoenzymes, NAT1 and NAT2. nih.gov NAT2 is known for its genetic polymorphism, which leads to distinct "slow" and "fast" acetylator phenotypes in the population. nih.govacpjournals.org This polymorphism can significantly affect the metabolism of sulfonamides, with slow acetylators having a reduced capacity to acetylate these drugs. acpjournals.orgnih.gov While NAT2 is primarily associated with aromatic amines, NAT1 has a broader substrate specificity and could potentially be involved in the acetylation of aliphatic amines like this compound. The enzymatic reaction involves a "ping-pong" mechanism where the enzyme is first acetylated by acetyl-coenzyme A and then transfers the acetyl group to the amine substrate. karger.com

Oxidative Metabolism and Formation of Reactive Metabolites

Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) monooxygenase system in the liver, is another critical pathway for sulfonamide biotransformation. dovepress.com For aromatic sulfonamides like sulfamethoxazole, CYP2C9 is the principal enzyme responsible for oxidizing the arylamine group to form a hydroxylamine (B1172632) metabolite (N-hydroxylation). nih.govdovepress.combenthamscience.com This hydroxylamine is a reactive metabolite that can be further oxidized to a highly reactive nitroso species. nih.govresearchgate.net

These reactive metabolites are considered key factors in the idiosyncratic hypersensitivity reactions associated with some sulfonamides, as they can covalently bind to cellular proteins, forming haptens that trigger an immune response. nih.govresearchgate.net They also contribute to oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage. nih.govresearchgate.net While this compound lacks the aromatic amine structure typical for this pathway, the aliphatic amine could potentially be a substrate for other enzymes like monoamine oxidases (MAO). For the structurally related 3APS, it is hypothesized that a transaminase or MAO is the main metabolizing enzyme, generating 2-carboxyethanesulfonic acid as the major metabolite. google.com

Conjugation Reactions (e.g., glucuronidation)

Glucuronidation is a crucial Phase II conjugation reaction that enhances the water solubility and facilitates the excretion of drugs and their metabolites. jove.com This process is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic functional group on the substrate. jove.comnih.gov

In Vitro and In Vivo Metabolic Stability Assessments

Assessing the metabolic stability of a compound is essential for predicting its pharmacokinetic profile, including its half-life and clearance. Such assessments are typically performed using in vitro systems like liver microsomes or hepatocytes, followed by in vivo studies in animal models.

In Vitro Stability : Studies using rat liver microsomes (RLM) and human liver microsomes (HLM) are common for evaluating the susceptibility of a compound to Phase I metabolism by CYP enzymes. nih.gov For a series of benzene (B151609) sulfonamides, researchers found that lipophilicity was a strong driver for poor metabolic stability. rsc.org Introducing fluorine or chlorine atoms to the aromatic ring of some sulfonamide derivatives was shown to significantly improve metabolic stability and decrease plasma clearance. nih.gov For example, the stability of one compound in RLM and HLM increased from less than 0.01% to over 80% after structural modification. nih.gov While specific data for this compound is limited, these findings suggest that its relatively low lipophilicity might confer a degree of metabolic stability.

In Vivo Stability : In vivo studies provide a more comprehensive picture of a drug's metabolism, encompassing absorption, distribution, metabolism, and excretion (ADME). For the related compound 3APS, in vivo studies in mice, rats, dogs, and humans revealed extensive metabolism, with 2-carboxyethanesulfonic acid being the only major metabolite identified. google.com This indicates that despite its simple structure, the compound undergoes significant first-pass and/or systemic metabolism. google.com Such findings underscore the importance of in vivo assessments to fully understand the metabolic fate of compounds like this compound.

| Factor | Observation | Example/Reference |

|---|---|---|

| Lipophilicity | Increased lipophilicity often correlates with poor metabolic stability. | Benzene sulfonamide series rsc.org |

| Halogenation | Addition of F or Cl atoms can improve stability and decrease clearance. | ABT-639 development nih.gov |

| Metabolizing System | In vivo studies reveal extensive first-pass metabolism not always predicted by in vitro assays. | 3APS studies in multiple species google.com |

| Structural Modification | Minor changes, like adding a methyl group, can drastically decrease stability. | Compound 11 in RLM/HLM nih.gov |

Role of Genetic Polymorphisms in Sulfonamide Metabolism

Genetic polymorphisms in drug-metabolizing enzymes can lead to significant inter-individual variability in drug response and disposition. For sulfonamides, polymorphisms in NAT and CYP enzymes are of particular importance.

N-acetyltransferase 2 (NAT2) : The most well-known polymorphism affecting sulfonamide metabolism is in the NAT2 gene. nih.gov This polymorphism creates three main phenotypes: fast, intermediate, and slow acetylators. nih.gov Slow acetylators have a reduced capacity to metabolize sulfonamides via N-acetylation, which can lead to higher plasma concentrations of the parent drug and a potential shift towards the oxidative metabolism pathway. acpjournals.orgnih.gov This phenotype has been reported to be overrepresented in patients experiencing hypersensitivity reactions to sulfamethoxazole. nih.gov

Cytochrome P450 2C9 (CYP2C9) : CYP2C9 is the primary enzyme for the oxidative metabolism of many sulfonamides. dovepress.combenthamscience.comresearchgate.net The CYP2C9 gene has several variant alleles (e.g., CYP2C92 and CYP2C93) that result in decreased enzyme activity. researchgate.net Individuals carrying these variants may have a lower clearance of sulfonamide drugs, although high-activity variants that might enhance the risk of forming reactive metabolites have not been identified. nih.govbenthamscience.com

| Gene | Enzyme | Effect of Polymorphism | Clinical Relevance |

|---|---|---|---|

| NAT2 | N-acetyltransferase 2 | Creates "slow" and "fast" acetylator phenotypes. | Slow acetylators may have higher drug levels and increased risk of toxicity from reactive metabolites. nih.govacpjournals.org |

| CYP2C9 | Cytochrome P450 2C9 | Variant alleles (*2, *3) cause decreased enzyme activity. | Carriers may have lower clearance of sulfonamides metabolized by this pathway. benthamscience.comresearchgate.net |

Prodrug Strategies to Modulate Metabolism and Enhance Bioavailability

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active parent drug in vivo through enzymatic or chemical reactions. This strategy is often employed to overcome pharmacokinetic limitations such as poor solubility, low permeability, or extensive first-pass metabolism. nih.govnih.govbohrium.com

For compounds like this compound, which may be susceptible to extensive first-pass metabolism at the primary amino group, a prodrug approach could be highly beneficial. google.com The general principle is to temporarily mask the metabolically vulnerable functional group. google.com

Masking the Amino Group : Strategies for sulfonamides often involve creating a bioreversible linkage at the primary amine. For example, creating an amide or a carbamate (B1207046) by linking an amino acid to the drug can protect the amino group from premature metabolism. google.comnih.gov These linkages can be designed to be cleaved by ubiquitous enzymes like esterases or peptidases in the blood or target tissues, releasing the active drug. nih.gov

Improving Permeability and Solubility : Prodrugs can also be designed to enhance oral bioavailability by improving membrane permeability. nih.gov Attaching a lipophilic promoiety can increase absorption, while attaching a highly polar group, such as a phosphate (B84403) or an amino acid, can improve aqueous solubility for parenteral formulations. nih.gov

Two-Stage Release Mechanisms : More complex prodrug designs can incorporate a two-stage release mechanism. For the sulfonamide drug TAK-242, a prodrug was developed that required a sequential sulfone β-elimination followed by a 1,6-elimination of a self-immolative spacer to release the active drug. acs.org This sophisticated approach allows for more controlled drug release and can improve the stability of the prodrug itself. acs.org

By applying these principles, a prodrug of this compound could be designed to protect its amino group, thereby bypassing extensive first-pass metabolism and increasing the amount of active compound reaching systemic circulation. google.com

Computational and in Silico Approaches in 3 Aminopropane 1 Sulfonamide Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 3-Aminopropane-1-sulfonamide and its derivatives, docking studies are crucial for understanding their mechanism of action and for designing more potent and selective inhibitors. These studies calculate a "docking score" or binding affinity (typically in kcal/mol), which estimates the strength of the ligand-protein interaction. pensoft.net

The sulfonamide moiety is a key pharmacophore that targets several important enzyme classes, most notably Dihydropteroate (B1496061) Synthase (DHPS) and Carbonic Anhydrases (CAs).

Carbonic Anhydrases (CAs): The primary mechanism of inhibition by sulfonamides involves the interaction of the deprotonated sulfonamide group with the catalytic Zn²⁺ ion in the enzyme's active site. nih.gov Molecular docking studies consistently show that the sulfonamide nitrogen atom coordinates directly with the zinc ion. The binding is further stabilized by a network of hydrogen bonds with conserved active site residues. For instance, in human carbonic anhydrase II (hCA II), the sulfonamide group forms critical hydrogen bonds with the side chain of Threonine 199. pensoft.net The aminopropane tail of this compound would extend into the active site cavity, where its orientation is dictated by interactions with various hydrophilic and hydrophobic residues.

Dihydropteroate Synthase (DHPS): In bacteria, sulfonamides act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (PABA). Docking studies reveal that the sulfonamide occupies the PABA binding site, preventing the synthesis of dihydrofolic acid, a crucial step in folate metabolism. pensoft.net The amino group of this compound would likely form interactions analogous to the amino group of PABA, while the sulfonamide portion interacts with key residues in the active site.

| Target Enzyme | Key Interactions for Sulfonamide Moiety | Predicted Role of 3-Aminopropane Group |

|---|---|---|

| Carbonic Anhydrase (e.g., hCA II) | Coordination with catalytic Zn²⁺ ion; Hydrogen bonds with Thr199. | Extends into the active site, forming hydrogen bonds or van der Waals contacts. |

| Dihydropteroate Synthase (DHPS) | Occupies the PABA-binding pocket; Forms hydrogen bonds with active site residues. | Mimics aspects of the PABA structure, contributing to binding affinity. |

The stability of the ligand-protein complex is determined by a combination of specific non-covalent interactions.